(3R,5S)-Atorvastatin
CAS No.: 791553-16-7
Cat. No.: VC17137146
Molecular Formula: C33H35FN2O5
Molecular Weight: 558.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 791553-16-7 |
|---|---|
| Molecular Formula | C33H35FN2O5 |
| Molecular Weight | 558.6 g/mol |
| IUPAC Name | (3R,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid |
| Standard InChI | InChI=1S/C33H35FN2O5/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40/h3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40)/t26-,27+/m0/s1 |
| Standard InChI Key | XUKUURHRXDUEBC-RRPNLBNLSA-N |
| Isomeric SMILES | CC(C)C1=C(C(=C(N1CC[C@@H](C[C@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
| Canonical SMILES | CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Stereochemistry
| Property | Value | Source |
|---|---|---|
| CAS Number (Free Acid) | 651770-09-1 | |
| CAS Number (Sodium Salt) | 131275-93-9 | |
| IUPAC Name | Sodium;(3R,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate | |
| SMILES | [Na+].CC(C)c1c(C(=O)Nc2ccccc2)c(c3ccccc3)c(c4ccc(F)cc4)n1CCC@HCC@@HCC(=O)[O-] | |
| InChI Key | UUR7Z9Q8SK |
The stereochemical divergence at C5 (S-configuration vs. R-configuration in the active form) significantly alters its biological activity, rendering it pharmacologically inert as an HMG-CoA reductase inhibitor .
Synthesis and Manufacturing Considerations
Chemoenzymatic Production Pathways
The synthesis of (3R,5S)-atorvastatin intermediates has been explored in patent literature via DERA (2-deoxyribose-5-phosphate aldolase)-catalyzed reactions. A notable method involves:
-
Aldol Condensation: DERA mediates the reaction between chloroacetaldehyde and two equivalents of acetaldehyde to form 6-chloro-2,4,6-trideoxy-erythro-hexonolactone .
-
Epoxide Intermediate Formation: Ring-opening of the lactone with sodium hydroxide generates (3R,5S)-3-hydroxy-4-oxiranylbutyric acid .
-
Cyanide Displacement: Subsequent treatment with cyanide yields (3R,5R)-6-cyano-3,5-dihydroxyhexanoic acid, a precursor for rosuvastatin and atorvastatin analogs .
This route highlights the compound’s role as a byproduct in statin synthesis, necessitating rigorous purification to meet pharmaceutical impurity thresholds (<0.15% as per ICH guidelines) .
Analytical Characterization Methods
Chromatographic Separation
High-performance liquid chromatography (HPLC) methods using chiral stationary phases (e.g., Chiralpak AD-H) achieve baseline separation of (3R,5S) and (3R,5R) isomers. Typical conditions include:
-
Column: 250 mm × 4.6 mm, 5 μm particle size
-
Mobile Phase: n-Hexane:ethanol:trifluoroacetic acid (85:15:0.1 v/v)
Spectroscopic Techniques
-
FT-IR: Peaks at 3340 cm (O-H stretch), 1705 cm (C=O lactone), and 1510 cm (C-F aromatic) .
-
NMR: Distinct signals at δ 72.3 (C3-OH) and δ 70.8 (C5-OH) confirming stereochemistry .
| Regulatory Body | Maximum Allowable Limit |
|---|---|
| FDA | 0.15% |
| EMA | 0.10% |
Applications in Pharmaceutical Research
Reference Standard in Quality Control
As a certified reference material (CRM), (3R,5S)-atorvastatin sodium salt is essential for:
-
Validating analytical methods during drug development.
-
Assessing batch-to-batch consistency in atorvastatin manufacturing .
Target for Synthetic Optimization
Recent patents highlight strategies to minimize (3R,5S) isomer formation through:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume